molecular formula C14H10FN3O2S B2398809 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide CAS No. 478079-12-8

4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide

Cat. No.: B2398809
CAS No.: 478079-12-8
M. Wt: 303.31
InChI Key: SFTHIPYVDXOSKT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The compound is systematically named 4-fluoro-N-(quinoxalin-6-yl)benzenesulfonamide according to IUPAC conventions. Alternative designations include:

  • 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide (commonly used in synthetic chemistry contexts).
  • 4-fluoro-N-quinoxalin-6-ylbenzenesulfonamide (emphasizing substituent positioning).

The CAS Registry Number 478079-12-8 and MDL number MFCD02571356 serve as unique identifiers.

Table 1: Key Nomenclature and Identifiers

Property Value/Designation Source
IUPAC Name 4-fluoro-N-(quinoxalin-6-yl)benzenesulfonamide
CAS Number 478079-12-8
MDL Number MFCD02571356
ChemSpider ID 1226169
PubChem CID 1485236

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₁₀FN₃O₂S , with a computed molecular weight of 303.31 g/mol . Key atomic components include:

  • Carbon (C): 14 atoms
  • Hydrogen (H): 10 atoms
  • Fluorine (F): 1 atom
  • Nitrogen (N): 3 atoms
  • Oxygen (O): 2 atoms
  • Sulfur (S): 1 atom

The mono-isotopic mass is 303.047776 , calculated using precise isotopic abundances.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray diffraction data for this compound are not publicly available, structural insights can be inferred from analogous sulfonamide-quinoxaline systems:

  • Sulfonamide Group Geometry :
    • The sulfonamide (-SO₂NH-) linkage typically adopts a planar conformation due to resonance stabilization.
    • Intramolecular hydrogen bonding between the NH group and adjacent quinoxaline nitrogen atoms may stabilize specific conformations.
  • Quinoxaline Moiety :

    • The quinoxaline ring system (two fused pyrazine rings) exhibits π-π stacking interactions in crystal lattices, as observed in related structures.
    • The 6-substituted quinoxaline orientation may influence molecular packing through steric and electronic effects.
  • Fluorine Substituent Impact :

    • The 4-fluoro substituent on the benzene ring introduces electron-withdrawing effects, potentially altering dipole moments and intermolecular interactions.

Table 2: Comparative Conformational Features with Analogous Compounds

Feature This compound Sulfaquinoxaline (C₁₄H₁₂N₄O₂S)
Sulfonamide Conformation Planar (inferred) Planar (confirmed)
Quinoxaline Substitution 6-position 2-position
Fluorine Presence Yes (4-benzene position) No

Comparative Structural Analysis with Related Quinoxaline Sulfonamides

Sulfaquinoxaline (C₁₄H₁₂N₄O₂S)

Sulfaquinoxaline differs by:

  • Substitution Position : 2-quinoxalinyl vs. 6-quinoxalinyl.
  • Functional Groups : Lacks fluorine; contains an additional amino group on the benzene ring.
  • Applications : Used as an antiparasitic agent, contrasting with the research-focused status of this compound.

4-Amino-N-(2-Pyrimidinyl)Benzenesulfonamide (Sulfadiazine)

  • Structural Similarity : Shares the benzenesulfonamide core but replaces the quinoxaline with a pyrimidine ring.
  • Hydrogen Bonding : Both compounds form extensive intermolecular hydrogen bonds, but sulfadiazine exhibits stronger N-H⋯O interactions due to the amino group.

4-Fluorobenzenesulfonamide Precursors

  • Synthetic Relevance : 4-Fluorobenzenesulfonamide (C₆H₄FNO₂S) serves as a key intermediate for synthesizing the target compound.
  • Reactivity : The fluorine atom enhances electrophilicity at the sulfonamide nitrogen, facilitating nucleophilic substitution reactions.

Properties

IUPAC Name

4-fluoro-N-quinoxalin-6-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-10-1-4-12(5-2-10)21(19,20)18-11-3-6-13-14(9-11)17-8-7-16-13/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTHIPYVDXOSKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 6-aminoquinoxaline under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research has indicated that 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide exhibits significant anticancer activity against several tumor cell lines, including HepG2 (human liver cancer) and HCT116 (human colon carcinoma) cells. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, disrupting the cell cycle, particularly at the G2/M phase boundary .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT1167.8Induces apoptosis
HepG2VariesDisrupts cell cycle

Neurological Applications

The compound has been investigated for its interaction with dopamine receptors, which play a critical role in various neurological functions. Its potential as a therapeutic agent for neurological disorders is being explored, particularly in modulating receptor activity to influence signaling pathways associated with conditions like Parkinson's disease.

Anti-inflammatory and Antioxidant Activities

Recent studies have suggested that derivatives of quinoxaline compounds, including this compound, exhibit anti-inflammatory and antioxidant properties. These effects were assessed using various in vivo models, indicating potential applications in treating inflammatory diseases .

Modulation of Protein Kinases

The compound has shown promise as a modulator of protein kinases involved in cancer progression and other diseases. By inhibiting specific kinases, it may help in regulating cellular processes such as proliferation and survival, making it a candidate for further research in targeted cancer therapies .

Case Studies

Several case studies highlight the effectiveness of this compound in therapeutic settings:

  • Case Study 1 : In a study involving HCT116 cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability, confirming its anticancer efficacy.
  • Case Study 2 : Behavioral experiments on mice demonstrated that administration of the compound influenced locomotor activity and adenosine levels, suggesting potential applications in addiction therapies .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with the NF-κB signaling pathway, which plays a crucial role in regulating immune response and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Sulfonamide Derivatives

Compound Name Core Structure Substituents on Nitrogen/Backbone Molecular Formula Molecular Weight Yield (%) Reference
4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide Quinoxaline -N-linked to benzenesulfonamide C₁₄H₁₀FN₃O₂S 303.31* N/A Target
N-(3-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)-4-fluoro-N-(4-methylbenzyl)benzenesulfonamide Pyridine -CF₃ on pyridine; 4-Me-benzyl C₂₀H₁₈F₄N₄O₂S 454.44 84
N-(3-Cyano-6-(trifluoromethyl)pyridin-2-yl)-4-fluoro-N-(4-fluorobenzyl)benzenesulfonamide Pyridine -CN on pyridine; 4-F-benzyl C₂₀H₁₃F₅N₄O₂S 480.40 89
4-Fluoro-N-({1-[2-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}methyl)benzenesulfonamide Piperidine -Dihydrobenzofuran-ether-piperidine C₂₄H₃₁FN₂O₄S 462.58 90
4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide Benzene -NO₂ on aryl group C₁₂H₉FN₂O₄S 296.27 N/A

*Calculated based on molecular formula.

Key Observations :

  • Pyridine vs. Quinoxaline Backbones: Pyridine-based analogs (e.g., ) exhibit higher molecular weights (~454–480 Da) due to trifluoromethyl (-CF₃) and cyano (-CN) substituents, which may enhance lipophilicity and target interaction but reduce solubility. In contrast, the quinoxaline core in the target compound offers a planar, aromatic system conducive to π-π stacking in biological targets.
  • Piperidine Derivatives : Compounds like incorporate flexible piperidine linkers, improving conformational adaptability for receptor binding, as seen in dual α2A/5-HT7 receptor antagonists.

Spectroscopic and Crystallographic Data

Table 2: NMR and Crystallographic Comparisons

Compound Feature This compound N-(4-nitrophenyl)-4-fluorobenzenesulfonamide N-(2,3-Dimethylphenyl)-4-fluoro-N-(4-fluorophenylsulfonyl)benzenesulfonamide
¹H NMR Shifts (δ, ppm) Not reported Not available 7.65–6.85 (aromatic); 2.24 (CH₃)
Crystal System Not reported Monoclinic (P21/c) Orthorhombic (Pbca)
Hydrogen Bonding Not reported N–H···O and C–H···O interactions N–H···O and C–F···π interactions

Insights :

  • Crystallography: Fluorine substituents influence crystal packing via C–F···π or C–H···F interactions, as seen in . The orthorhombic system in contrasts with monoclinic systems in nitro-substituted analogs, highlighting substituent-dependent lattice arrangements.
  • NMR : Aromatic protons in sulfonamides typically resonate between δ 6.77–8.16 ppm, with fluorine atoms causing deshielding effects .

Pharmacological and Physicochemical Properties

While biological data for the target compound is absent in the evidence, structurally related compounds exhibit diverse activities:

  • Electron-Withdrawing Groups : Nitro substituents (e.g., ) may enhance antibacterial activity but reduce metabolic stability compared to fluoro analogs.
  • Solubility: The quinoxaline core’s planar structure may reduce solubility compared to piperidine-based derivatives with flexible chains .

Biological Activity

Overview

4-Fluoro-N-(6-quinoxalinyl)benzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry, particularly in anti-inflammatory and anti-cancer research. Its molecular formula is C14H10FN3O2S, and it has been studied for its biological activity against various diseases, including cancer and inflammatory conditions.

The compound is synthesized through the reaction of 4-fluorobenzenesulfonyl chloride with 6-aminoquinoxaline, typically in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The synthesis process includes purification steps like recrystallization or chromatography to obtain the final product.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression. Research indicates that it may interfere with the NF-κB signaling pathway, which plays a crucial role in immune response regulation and cell proliferation.

Anti-Cancer Properties

Studies have shown that this compound exhibits promising anti-cancer activity. It has been evaluated against various tumor cell lines, including:

  • HCT116 (human colon carcinoma)
  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

In vitro assays revealed that the compound can induce cell cycle arrest and apoptosis in these cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects at low concentrations (IC50 values ranging from 7.8 µM to 10.27 µM) .

Anti-Inflammatory Activity

The compound has also shown potential as an anti-inflammatory agent. In biological assays, it inhibited the activity of lipoxygenase, an enzyme involved in the inflammatory response. One study reported that certain derivatives exhibited a significant reduction in inflammation in vivo, comparable to established anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameIC50 (µM)Activity Type
4-Chloro-N-(6-quinoxalinyl)benzenesulfonamide10.5Anti-cancer
4-Bromo-N-(6-quinoxalinyl)benzenesulfonamide12.3Anti-cancer
4-Methyl-N-(6-quinoxalinyl)benzenesulfonamide15.0Anti-cancer
This compound 7.8 Anti-cancer

The presence of fluorine in the compound enhances its stability and biological activity compared to other derivatives .

Case Studies

  • Case Study on HCT116 Cell Line : A study evaluated various quinoxaline derivatives for their anti-cancer effects on the HCT116 cell line. The results indicated that compounds with similar structures to this compound exhibited notable cytotoxicity, leading to further exploration of their mechanisms .
  • In Vivo Anti-inflammatory Study : Another investigation assessed the anti-inflammatory effects of this compound using a carrageenan-induced edema model in rats. The findings showed a significant reduction in edema, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-N-(6-quinoxalinyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, starting with sulfonylation of the quinoxaline amine. Key steps include:

  • Sulfonamide Formation : Reacting 4-fluorobenzenesulfonyl chloride with 6-aminoquinoxaline under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity . Optimization requires adjusting temperature (0–25°C), solvent polarity, and catalyst choice (e.g., Pd catalysts for cross-coupling steps) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., fluorine coupling patterns at δ 7.1–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 302.32) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX programs .

Q. How is preliminary biological activity screening conducted for this compound?

  • Kinase Inhibition Assays : Test against recombinant kinases (e.g., BRAF, EGFR) at 1–10 µM concentrations, monitoring IC₅₀ via fluorescence polarization .
  • Cellular Models : Evaluate antiproliferative effects in cancer cell lines (e.g., A549, HeLa) using MTT assays .

Advanced Research Questions

Q. What strategies address low solubility or bioavailability in preclinical studies?

  • Structural Modifications : Introduce hydrophilic groups (e.g., morpholine, piperazine) to the quinoxaline core .
  • Formulation : Use cyclodextrin-based carriers or PEGylation to enhance aqueous solubility .
  • Prodrug Design : Convert sulfonamide to a hydrolyzable ester for pH-dependent release .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Substituent Analysis : Compare analogs with fluorine at different positions (e.g., 4- vs. 3-fluoro) to assess kinase selectivity .
  • Quinoxaline Modifications : Replace quinoxaline with pyridopyrimidine or thiazolo[5,4-b]pyridine to improve binding affinity .
  • Data Correlation : Use molecular docking (e.g., AutoDock Vina) to map interactions with ATP-binding pockets .

Q. How should contradictory data on biological efficacy (e.g., in vivo vs. in vitro) be resolved?

  • Metabolic Stability Testing : Assess hepatic microsomal degradation (e.g., human CYP3A4) to identify rapid clearance .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
  • Target Engagement Validation : Use thermal shift assays or CRISPR knockouts to confirm on-target effects .

Q. What computational methods predict off-target interactions or toxicity?

  • Machine Learning Models : Train on Tox21 datasets to forecast hepatotoxicity or hERG channel inhibition .
  • Molecular Dynamics Simulations : Analyze binding persistence with unintended targets (e.g., carbonic anhydrase) .

Methodological Guidance for Common Challenges

Q. How to troubleshoot low yields in sulfonamide coupling reactions?

  • Base Selection : Use DMAP or NEt₃ to deprotonate the amine and stabilize intermediates .
  • Solvent Optimization : Switch from THF to DMF for polar intermediates .
  • Workup Protocol : Extract unreacted sulfonyl chloride with NaHCO₃ to prevent side-product formation .

Q. What experimental controls are essential in kinase inhibition assays?

  • Positive Controls : Include staurosporine (pan-kinase inhibitor) and vehicle (DMSO) .
  • Counter-Screens : Test against unrelated kinases (e.g., PKA) to rule out non-specific binding .

Data Contradiction Analysis

Q. Conflicting reports on adenosine modulation in striatal pathways: How to validate findings?

  • Dose-Response Studies : Replicate experiments across 0.1–100 µM to identify biphasic effects .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling (e.g., cAMP/PKA) .

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